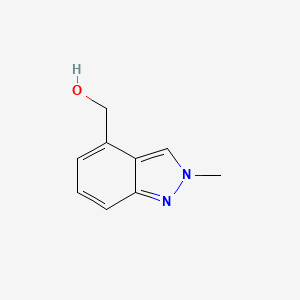
6-Piperidin-1-YL-biphenyl-3-ylamine
Descripción general
Descripción
“6-Piperidin-1-YL-biphenyl-3-ylamine” is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.35 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC1=CC (C2=CC=CC=C2)=C (N3CCCCC3)C=C1 . The InChI representation is 1S/C17H20N2/c18-15-9-10-17 (19-11-5-2-6-12-19)16 (13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 252.35 .Aplicaciones Científicas De Investigación
Anticancer Activities
One study highlights the synthesis of novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, aiming to enhance its biological activity for anticancer purposes. The synthesized compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these derivatives in cancer treatment (Demirci & Demirbas, 2019).
Novel Synthesis Methods
Research into the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine presented a new method that overcame scale-up challenges, offering a practical alternative for producing related compounds. This advancement could facilitate further study and application of similar compounds in scientific research (Zhijian et al., 2007).
Inhibition of Bacterial Persisters
A chemical compound identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating antibiotic resistance (Kim et al., 2011).
Optical Properties in Materials Science
A study on the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine derivatives, explored their potential in developing efficient emitters and understanding the impact of structural variations on fluorescence properties (Palion-Gazda et al., 2019).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways of flumatinib and related compounds, which is crucial for understanding their pharmacokinetics and improving therapeutic efficacy (Gong et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-15-9-10-17(19-11-5-2-6-12-19)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIEEQPQMWNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


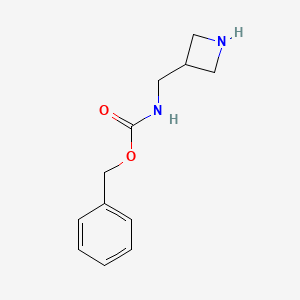
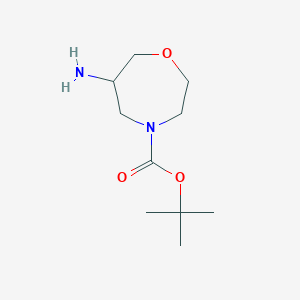

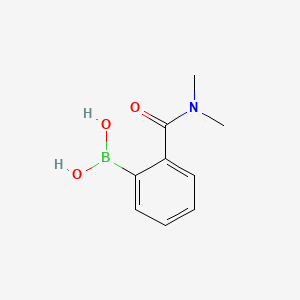
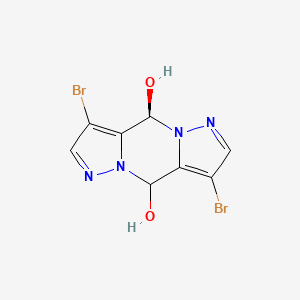
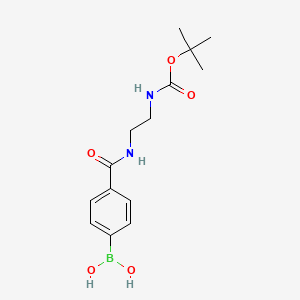

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
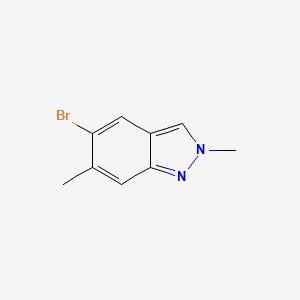
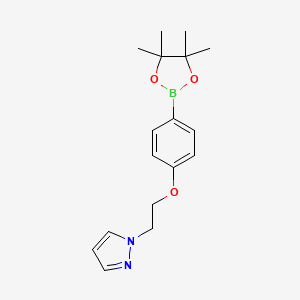
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
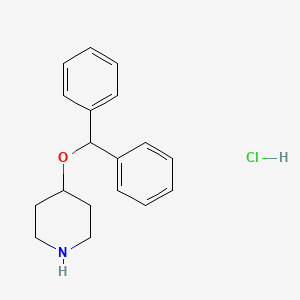
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
